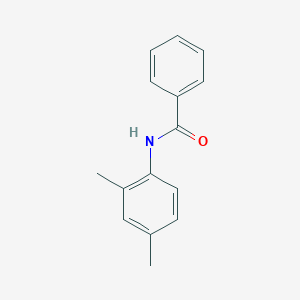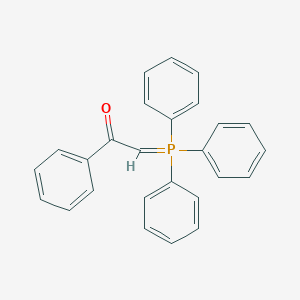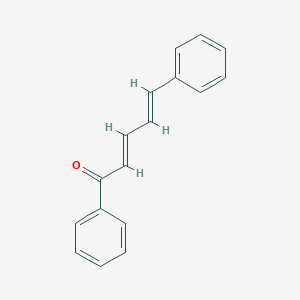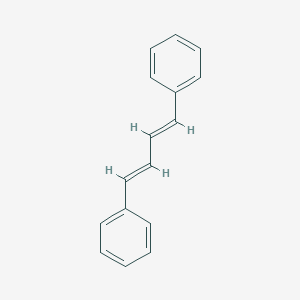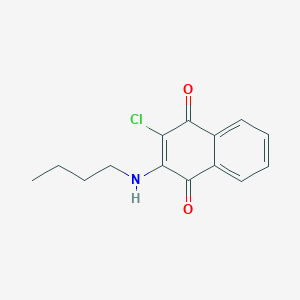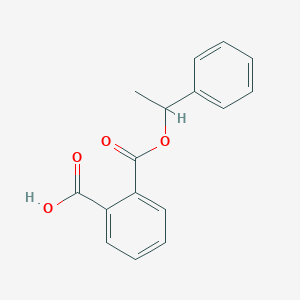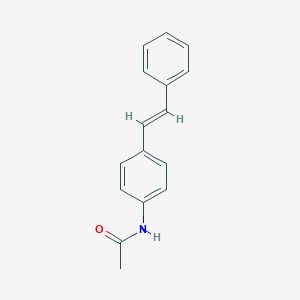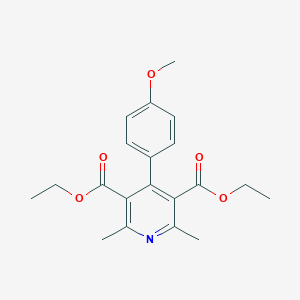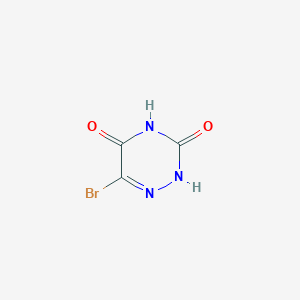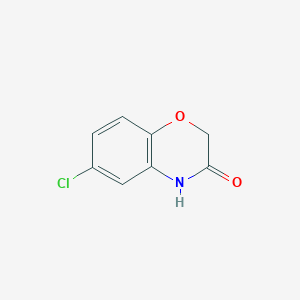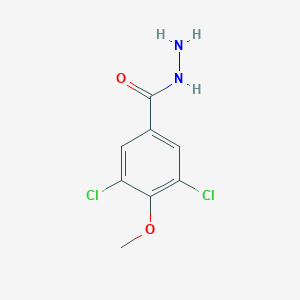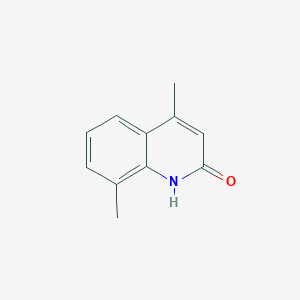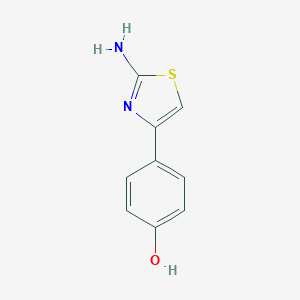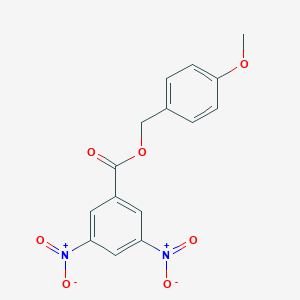
(4-Methoxyphenyl)methyl 3,5-dinitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxyphenyl)methyl 3,5-dinitrobenzoate, also known as MDB, is a chemical compound that has been widely used in scientific research. It is a member of the nitroaromatic family of compounds and has been extensively studied for its potential applications in various fields of research.
Mecanismo De Acción
(4-Methoxyphenyl)methyl 3,5-dinitrobenzoate exerts its biological effects by inhibiting certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. (4-Methoxyphenyl)methyl 3,5-dinitrobenzoate also inhibits the activity of certain proteins involved in cell signaling pathways, which are important for cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
(4-Methoxyphenyl)methyl 3,5-dinitrobenzoate has been shown to have anti-inflammatory, antimicrobial, and anticancer properties. It has been shown to reduce the production of prostaglandins, which are responsible for inflammation and pain. (4-Methoxyphenyl)methyl 3,5-dinitrobenzoate has also been shown to inhibit the growth of certain cancer cells and to have antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Methoxyphenyl)methyl 3,5-dinitrobenzoate has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds used in scientific research. However, (4-Methoxyphenyl)methyl 3,5-dinitrobenzoate has some limitations for use in lab experiments. It is a toxic compound and must be handled with care. It also has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
(4-Methoxyphenyl)methyl 3,5-dinitrobenzoate has several potential future directions for research. It could be further studied for its potential applications as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. It could also be used to study the mechanism of action of certain enzymes and proteins. Additionally, further research could be done to optimize the synthesis method of (4-Methoxyphenyl)methyl 3,5-dinitrobenzoate and to improve its solubility in water.
Métodos De Síntesis
(4-Methoxyphenyl)methyl 3,5-dinitrobenzoate can be synthesized by reacting 4-methoxybenzyl chloride with 3,5-dinitrobenzoic acid in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is then purified by recrystallization to obtain pure (4-Methoxyphenyl)methyl 3,5-dinitrobenzoate.
Aplicaciones Científicas De Investigación
(4-Methoxyphenyl)methyl 3,5-dinitrobenzoate has been used in various fields of scientific research such as medicinal chemistry, pharmacology, and biochemistry. It has been studied for its potential applications as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. (4-Methoxyphenyl)methyl 3,5-dinitrobenzoate has also been used to study the mechanism of action of certain enzymes and proteins.
Propiedades
Número CAS |
93141-01-6 |
|---|---|
Nombre del producto |
(4-Methoxyphenyl)methyl 3,5-dinitrobenzoate |
Fórmula molecular |
C15H12N2O7 |
Peso molecular |
332.26 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)methyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C15H12N2O7/c1-23-14-4-2-10(3-5-14)9-24-15(18)11-6-12(16(19)20)8-13(7-11)17(21)22/h2-8H,9H2,1H3 |
Clave InChI |
KMUVKZNHCBYRTL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
COC1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Otros números CAS |
93141-01-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



